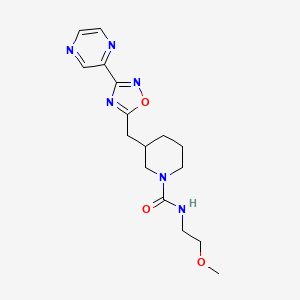![molecular formula C20H21N3O3S B2653950 3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008036-04-1](/img/structure/B2653950.png)
3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a 2,6-dimethylphenyl group, a nitro group, and a 5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the 2,6-dimethylphenyl group could have significant effects on the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The 2,6-dimethylphenyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Chemical Synthesis and Modifications
Alkylation and Oxidation
The compound undergoes various chemical transformations like alkylation and oxidation. For instance, methylation and treatment with oxidizing agents can lead to the formation of sulfoxides and N-oxides. These transformations demonstrate the compound's potential for diverse chemical applications (Ohkata, Takee, & Akiba, 1985).
Synthesis of Antimicrobial and Anti-Proliferative Agents
The compound's derivatives are synthesized for antimicrobial and anti-proliferative activities. Such derivatives show potential in inhibiting pathogenic bacteria and in cancer cell line studies, indicating its relevance in pharmaceutical research (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Production of Benzoylnitrile Oxide
The compound can be used in reactions leading to benzoylnitrile oxide, a crucial intermediate in various chemical reactions, further expanding its applicability in synthetic chemistry (Otsuji, Tsujii, Yoshida, & Imoto, 1971).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition: Derivatives of the compound exhibit significant corrosion inhibition efficiency on mild steel in acidic environments. This implies potential applications in materials science, particularly in protecting metals against corrosion (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Electronic and Structural Analysis
- Electronic Structure Analysis: The compound's derivatives are analyzed for their electronic structures, providing insights into electron delocalization and tautomeric equilibrium. This information is vital for understanding its chemical behavior and potential applications in electronic materials (Aydogan, Turgut, Ocal, & Erdem, 2002).
Novel Synthetic Routes and Derivatives
- Synthesis of Novel Derivatives: Innovative synthetic routes are developed for creating new derivatives of the compound. These derivatives expand the range of potential applications, including in medicinal chemistry (Rajanarendar, Reddy, & Srinivas, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
10-(2,6-dimethylphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-11-6-5-7-12(2)18(11)22-19(27)21-17-13(3)20(22,4)26-16-9-8-14(23(24)25)10-15(16)17/h5-10,13,17H,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPORICQPWIMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=C(C=CC=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)
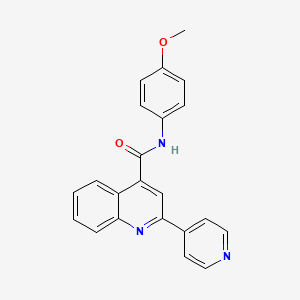
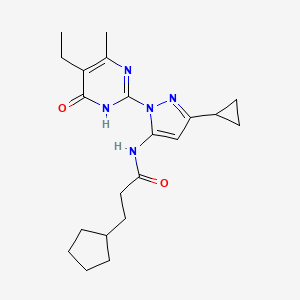
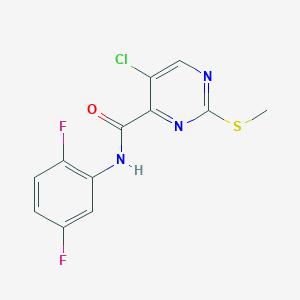
![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)


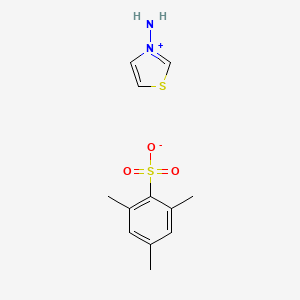
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)
![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)

![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)
